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molecular formula C6H10N2O B1275169 1-(3-Hydroxypropyl)-1H-imidazole CAS No. 51390-23-9

1-(3-Hydroxypropyl)-1H-imidazole

Cat. No. B1275169
M. Wt: 126.16 g/mol
InChI Key: RYZVYLGJZFNBND-UHFFFAOYSA-N
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Patent
US04450277

Procedure details

A mixture of 75 parts of 3-amino-propan-1-ol and 170 parts of 10% strength aqueous ammonia, and a mixture of 145 parts of 40% strength aqueous glyoxal solution and 75 parts of 40% strength aqueous formaldehyde solution, are simultaneously added dropwise, over 30 minutes, to 100 partsof water, whilst stirring, at 70° C. After stirring for a further 30minutes at 70° C., the mixture is worked up by distillation. 77.8 parts of 1-(3-hydroxy-prop-1-yl)-imidazole (boiling point 154°/1 mmHg), corresponding to 61.7% of theory, are obtained.
[Compound]
Name
75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
145
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[NH3:6].[CH:7]([CH:9]=O)=O.[CH2:11]=O>O>[OH:5][CH2:4][CH2:3][CH2:2][N:1]1[CH:9]=[CH:7][N:6]=[CH:11]1

Inputs

Step One
Name
75
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
145
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
whilst stirring, at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for a further 30minutes at 70° C.
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the mixture is worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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